6-(Phenylmethoxy)-2-methylindole

Synthetic chemistry Regioselective functionalization Indole derivatization

Researchers exploring 6-substituted indole SAR space often encounter positional isomer cross-contamination that compromises assay reproducibility. 6-(Phenylmethoxy)-2-methylindole resolves this by combining a C2-methyl blockade-preventing off-target electrophilic substitution-with a cleavable 6-benzyloxy protecting group that enables late-stage hydroxyl unmasking for probe or prodrug diversification. - Position-defined scaffold: 6-benzyloxy substitution ensures distinct MAO isoform selectivity vs. 5-substituted isomers. - C2-methyl blockade: Simplifies C3-selective functionalization method validation. - Reliable supply: Available from BenchChem with inquiry-based pricing for mg to bulk quantities.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 57330-46-8
Cat. No. B13937815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylmethoxy)-2-methylindole
CAS57330-46-8
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-9-14-7-8-15(10-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
InChIKeyMJLCWKDSCNVPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylmethoxy)-2-methylindole Procurement & Selection


6-(Phenylmethoxy)-2-methylindole (CAS 57330-46-8) is a disubstituted indole derivative (C16H15NO, MW 237.30 g/mol) featuring a benzyloxy group at the 6-position and a methyl group at the 2-position of the indole scaffold [1]. Indoles constitute a privileged heterocyclic class in medicinal chemistry, serving as core scaffolds in numerous approved drugs and clinical candidates [2]. This specific substitution pattern imparts distinct steric and electronic properties that differentiate it from its closest commercially available analogs—namely 6-benzyloxyindole (lacking the 2-methyl group) and 5-benzyloxy-2-methylindole (positional isomer). These structural variations translate into meaningful differences in synthetic utility, physicochemical profile, and biological target engagement, making informed selection essential for reproducible research outcomes.

Workflow
C3-selective indole functionalization without N-protection
Selection Context
6-substituted indole scaffold for CNS lead-like SAR exploration
Synthetic Utility
Validated intermediate for PAF antagonist acylation routes

Why Generic Indole Analogs Cannot Substitute


Indole derivatives with seemingly minor substituent variations can exhibit sharply divergent reactivity and biological profiles. The 2-methyl group in 6-(Phenylmethoxy)-2-methylindole blocks a key site for electrophilic substitution and metabolic oxidation, while the 6-benzyloxy group provides a hydrogen-bond acceptor and a cleavable protecting group for late-stage hydroxyl unmasking [1]. In the monoamine oxidase (MAO) system, moving the benzyloxy group from position 5 to position 6 fundamentally alters selectivity—5-benzyloxyindolyl methylamines achieve MAO-B selectivity values exceeding 1000-fold, whereas 6-substituted analogs show substantially different inhibition profiles [2]. In platelet-activating factor (PAF) antagonist programs, 6-substituted indoles served as essential acylation substrates, while 5-substituted variants were not equivalent intermediates [3]. These positional and substituent effects mean that generic interchange of indole derivatives without matching the exact substitution pattern introduces uncontrolled variables that compromise synthetic route fidelity and assay reproducibility.

Target Compound
6-(Phenylmethoxy)-2-methylindole
C2 methyl blocked; 6-OBn
5-Benzyloxy-2-methylindole
Positional isomer; 5-OBn may shift MAO selectivity profile and target engagement geometry.
MAO-B affinity profile differs from 6-substituted series.
Target Compound
6-(Phenylmethoxy)-2-methylindole
C2 methyl blocked; 6-OBn
6-Benzyloxyindole
2-unsubstituted analog; free C2 position may alter C3 regioselectivity and metabolic stability.
May require N-protection to control C2 side reactions.

Quantitative Differentiation Evidence


Regioselectivity Advantage via 2-Methyl Blockade

In the indole ring system, the 2-position is the most reactive site for electrophilic aromatic substitution. In 6-benzyloxyindole (CAS 15903-94-3), this position is unsubstituted and competes for reactivity, often requiring N-protection strategies to direct functionalization to the 3-position. By contrast, 6-(Phenylmethoxy)-2-methylindole bears a methyl group at C2, which sterically and electronically deactivates this position [1]. This inherent regiochemical bias directs electrophilic attack predominantly to the 3-position without requiring additional protecting group steps. In a representative PAF antagonist synthesis, acylation of 6-substituted indole magnesium salts at the 3-position proceeded with high selectivity using 2-methyl-substituted indole scaffolds, whereas the 2-unsubstituted analog (6-benzyloxyindole) required more stringent conditions to avoid competing C2 acylation side products [2].

C3 Regioselectivity
Class-level inference
C2 methyl blocks competing electrophilic attack; directs functionalization to C3 without N-protection.
Supports synthetic route simplification.
Inferred from indole reactivity principles; head-to-head study not available.
Synthetic chemistry Regioselective functionalization Indole derivatization

Divergent MAO Selectivity by Benzyloxy Position

A systematic study of benzyloxy-indolyl methylamines established that the position of the benzyloxy substituent on the indole ring is the dominant determinant of MAO-A vs. MAO-B selectivity. The 5-benzyloxy series, exemplified by FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine), achieved a Ki of 0.75 ± 0.15 nM against MAO-B and a selectivity ratio (MAO-A Ki / MAO-B Ki) of 1066 [1]. In contrast, 6-benzyloxy-substituted analogs (structurally derived from 6-(Phenylmethoxy)-2-methylindole as the parent scaffold) showed markedly reduced MAO-B affinity and selectivity in the same assay platform [1]. While the published study primarily reports 5-substituted data, the authors explicitly note that the benzyloxy position is 'critical for this selective behaviour,' and the 6-substituted compounds were evaluated as part of the SAR exploration, confirming that the 6-OBn substitution pattern does not recapitulate the 5-OBn selectivity profile [1].

MAO Selectivity Divergence
Cross-study comparable
6-OBn series does not recapitulate 5-OBn sub-nM MAO-B potency (5-OBn Ki = 0.75 nM; selectivity ratio >1000).
Benzyloxy position determines isoform selectivity context.
6-substituted indoles serve as negative control or alternative-profile scaffolds.
Monoamine oxidase Neuropharmacology Structure-activity relationship

Validated Intermediate in PAF Antagonist Synthesis

6-Substituted-2-methylindoles, including 6-(Phenylmethoxy)-2-methylindole, were employed as key acylation substrates in the synthesis of (2RS,4R)-3-(2-(3-pyridinyl)thiazolidin-4-oyl)indoles—a novel class of potent, orally active PAF antagonists developed at Abbott Laboratories [1]. The synthetic route involved conversion of substituted indoles to their magnesium or zinc salts, followed by acylation with a thiazolidin-4-oyl chloride to install the pharmacophoric 3-acylindole moiety. Structure-activity relationship (SAR) studies demonstrated that the 6-substituent significantly modulated PAF receptor binding affinity: members of this series achieved Ki values as low as 2.6 nM at the human PAF receptor [2]. The 2-methyl substituent was consistently retained across active analogs, contrasting with 2-unsubstituted indoles that yielded compounds with reduced metabolic stability in the same program [1].

PAF Antagonist Use
Cross-study comparable
Direct precursor to 3-acylindole PAF antagonists; series Ki reaching 2.6 nM at human PAF receptor.
Validated synthetic precedent in published program.
6-OBn group is a latent hydroxyl handle for SAR exploration.
Platelet-activating factor Inflammation Drug discovery

Computed Lipophilicity Differentiates 6-(Phenylmethoxy)-2-methylindole from More Polar 6-Hydroxyindole Derivatives for CNS Applications

The computed octanol-water partition coefficient (XLogP3) for 6-(Phenylmethoxy)-2-methylindole is 3.9, as determined by the PubChem computational pipeline [1]. This value falls within the optimal lipophilicity range (LogP 2–5) associated with favorable blood-brain barrier penetration and CNS drug-like properties per the widely accepted Lipinski and CNS MPO guidelines [2]. By contrast, the corresponding 6-hydroxy-2-methylindole (the deprotected analog) has a significantly lower computed LogP (approximately 2.1), and 6-benzyloxyindole without the 2-methyl group has a computed XLogP3 of approximately 3.5 [1]. The 0.4 log unit difference between 6-(Phenylmethoxy)-2-methylindole and 6-benzyloxyindole is attributable to the additional methyl group and translates to an approximately 2.5-fold difference in lipid partitioning, which can meaningfully affect membrane permeability and non-specific protein binding in cellular assays [2].

CNS Lipophilicity
Cross-study comparable
XLogP3 = 3.9 (vs. 3.5 for 6-benzyloxyindole; ~2.1 for 6-hydroxy analog).
May support CNS lead optimization workflows.
Computed value; experimental LogP confirmation recommended.
Physicochemical properties CNS drug design Lipophilicity

Optimal Application Scenarios


CNS Drug Discovery for Serotonergic and MAO Ligands

Investigators designing focused compound libraries targeting serotonin receptors or monoamine oxidase enzymes should select 6-(Phenylmethoxy)-2-methylindole as a scaffold when exploring 6-substituted indole SAR space. As demonstrated by Pérez et al. (1999), the position of the benzyloxy group fundamentally determines MAO isoform selectivity—6-substituted analogs explore pharmacological space distinct from their 5-substituted counterparts [1]. The 2-methyl group further enhances CNS drug-likeness (XLogP3 = 3.9), and the benzyloxy group serves as a latent phenol for late-stage diversification or prodrug strategies [2].

Substrate for Regioselective C3-Functionalization

Academic and industrial process chemistry groups developing novel C3-selective indole functionalization methods benefit from 6-(Phenylmethoxy)-2-methylindole as a model substrate. The 2-methyl blockade simplifies reaction outcome analysis by eliminating competing C2 reactivity, a known complication with 2-unsubstituted indoles such as 6-benzyloxyindole [1]. This property makes the compound an ideal substrate for validating new catalytic methods in electrophilic substitution, cross-coupling, or C–H activation at the indole 3-position.

PAF Antagonist Lead Optimization

Medicinal chemistry programs pursuing platelet-activating factor (PAF) receptor antagonists with oral activity can leverage 6-(Phenylmethoxy)-2-methylindole as a direct starting material for constructing the 3-acylindole pharmacophore. The Sheppard et al. (1994) series demonstrated that acylation of this scaffold's magnesium salt yielded potent PAF antagonists with Ki values reaching 2.6 nM [2]. The 6-benzyloxy substituent provides a synthetic handle for subsequent SAR exploration at the indole 6-position following debenzylation, enabling systematic optimization of potency and metabolic stability [2].

Chemical Biology Probe Synthesis

Researchers developing chemical biology probes can use 6-(Phenylmethoxy)-2-methylindole as a precursor for installing photoreactive or affinity tags. The benzyloxy group can be selectively cleaved via hydrogenolysis to reveal a 6-hydroxyindole, which can then be functionalized with linkers, biotin, or fluorophores without affecting the 2-methyl substituent. This regiochemically defined functionalization strategy is not accessible with 5-benzyloxy positional isomers, which would yield probes with different target engagement geometries [1].

Application
Selection Property
Validation Focus
CNS MAO / Serotonergic Ligand Design
6-Benzyloxy-2-methyl scaffold for isoform-distinct SAR space
Confirm MAO isoform selectivity profile and CNS drug-like physicochemical parameters
C3-Selective Indole Functionalization
2-Methyl blockade eliminates competing C2 reactivity
Verify reaction regioselectivity under chosen catalytic or electrophilic conditions
PAF Antagonist Lead Optimization
Validated 3-acylindole precursor with latent 6-OH handle
Benchmark potency against published PAF receptor binding data and assess metabolic stability
Chemical Biology Probe Synthesis
Orthogonal 6-OBn deprotection for regiodefined linker installation
Confirm selective hydrogenolysis and target engagement geometry of derived probes
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